molecular formula C30H30FN3O5S B14946840 Ethyl 4-[3-(4-fluorobenzyl)-5-oxo-4-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-2-thioxoimidazolidin-1-yl]benzoate

Ethyl 4-[3-(4-fluorobenzyl)-5-oxo-4-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-2-thioxoimidazolidin-1-yl]benzoate

Cat. No.: B14946840
M. Wt: 563.6 g/mol
InChI Key: WGMCKZXPXVKVHN-UHFFFAOYSA-N
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Description

Ethyl 4-[3-(4-fluorobenzyl)-5-oxo-4-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-2-thioxoimidazolidin-1-yl]benzoate is a complex organic compound with a molecular formula of C29H22FN3O5S2. This compound is notable for its intricate structure, which includes a fluorobenzyl group, a thioxoimidazolidinone ring, and a benzoate ester. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of Ethyl 4-[3-(4-fluorobenzyl)-5-oxo-4-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-2-thioxoimidazolidin-1-yl]benzoate involves multiple steps. The synthetic route typically starts with the preparation of the thioxoimidazolidinone core, followed by the introduction of the fluorobenzyl group and the benzoate ester. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently .

Chemical Reactions Analysis

Ethyl 4-[3-(4-fluorobenzyl)-5-oxo-4-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-2-thioxoimidazolidin-1-yl]benzoate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.

    Condensation: It can participate in condensation reactions with diamines to form benzimidazoles and perimidines.

Scientific Research Applications

Ethyl 4-[3-(4-fluorobenzyl)-5-oxo-4-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-2-thioxoimidazolidin-1-yl]benzoate is utilized in various scientific research fields:

    Chemistry: It serves as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-[3-(4-fluorobenzyl)-5-oxo-4-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-2-thioxoimidazolidin-1-yl]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Ethyl 4-[3-(4-fluorobenzyl)-5-oxo-4-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-2-thioxoimidazolidin-1-yl]benzoate can be compared with similar compounds such as:

  • Ethyl 4-[3-(4-methylbenzyl)-5-oxo-4-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-2-thioxoimidazolidin-1-yl]benzoate
  • Ethyl 4-[3-(3-ethoxypropyl)-5-oxo-4-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-2-thioxoimidazolidin-1-yl]benzoate
  • Ethyl 4-[3-(3-cyclopentyl)-5-oxo-4-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-2-thioxoimidazolidin-1-yl]benzoate

These compounds share a similar core structure but differ in the substituents attached to the thioxoimidazolidinone ring.

Properties

Molecular Formula

C30H30FN3O5S

Molecular Weight

563.6 g/mol

IUPAC Name

ethyl 4-[3-[(4-fluorophenyl)methyl]-5-oxo-4-[2-oxo-2-(4-propoxyanilino)ethyl]-2-sulfanylideneimidazolidin-1-yl]benzoate

InChI

InChI=1S/C30H30FN3O5S/c1-3-17-39-25-15-11-23(12-16-25)32-27(35)18-26-28(36)34(24-13-7-21(8-14-24)29(37)38-4-2)30(40)33(26)19-20-5-9-22(31)10-6-20/h5-16,26H,3-4,17-19H2,1-2H3,(H,32,35)

InChI Key

WGMCKZXPXVKVHN-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC=C(C=C3)F)C4=CC=C(C=C4)C(=O)OCC

Origin of Product

United States

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